

Application Notes & Protocols: SiF₄ as a Dopant Gas for Silicon Ion Implantation

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Compound of Interest

Compound Name: Silicon tetrafluoride

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Audience: Researchers, scientists, and semiconductor process engineers.

Introduction and Application

Silicon tetrafluoride (SiF₄) is a critical dopant gas for various silicon ion implantation processes in semiconductor device engineering.[1][2] It serves as a primary source for both silicon (Si) and fluorine (F) ions. SiF₄ is particularly valuable for applications requiring the formation of ultra-shallow junctions, a critical step in the fabrication of advanced CMOS devices.[3][4][5]

The key applications of SiF₄ in silicon ion implantation include:

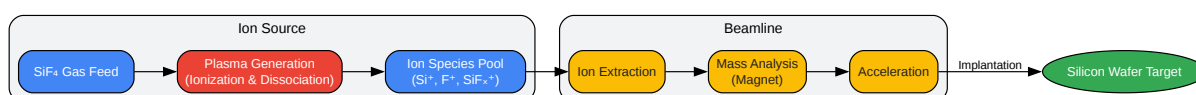
- **Pre-Amorphization Implantation (PAI):** Silicon ions are implanted to disrupt the crystalline structure of the silicon wafer.[1] This amorphous layer minimizes ion channeling of subsequently implanted dopants (like boron), allowing for the formation of shallower and more abrupt junctions.[5]
- **Shallow Junction Formation:** By using molecular ions from the SiF₄ plasma (e.g., SiF₃⁺), the effective implantation energy of silicon can be reduced, leading to shallower implant profiles.[2] This is crucial for controlling short-channel effects in scaled transistors.[6]
- **Fluorine Co-implantation:** The fluorine atoms implanted from SiF₄ can be beneficial for defect engineering and can help in reducing the transient enhanced diffusion (TED) of dopants like

boron during subsequent annealing steps, further helping to maintain a shallow junction depth.[4]

One of the primary methods utilizing SiF_4 is Plasma Immersion Ion Implantation (PIII), a non-line-of-sight technique well-suited for high-dose, low-energy implants over large areas.[3][7][8] In PIII, the silicon wafer is immersed in a SiF_4 plasma and a high-voltage negative bias is applied, causing ions to accelerate from the plasma and implant into the wafer surface.[9][10]

Logical Process of SiF_4 Ion Implantation

The use of SiF_4 gas in an ion implanter involves several key stages. The gas is first introduced into an ion source, where it is ionized into a plasma containing a variety of ion species. These ions are then extracted, mass-analyzed, and accelerated toward the silicon wafer.



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Caption: Logical workflow of SiF_4 from gas to implanted ions.

Quantitative Data Summary

The effectiveness of an ion implantation process is determined by parameters such as ion energy, dose, and the resulting electrical properties after annealing. The following tables summarize typical data associated with SiF_4 and related shallow junction implantations.

Table 1: Implantation Parameters for Shallow Junction Formation

Parameter	Typical Range	Purpose	Reference
SiF ₄ PAI Energy	1 - 20 keV	Creates a shallow amorphous layer to prevent channeling.	[5]
SiF ₄ PAI Dose	5 x 10 ¹⁴ - 2 x 10 ¹⁵ ions/cm ²	Ensures complete amorphization of the surface layer.	[11]
Dopant Energy (e.g., B from BF ₃)	0.2 - 5 keV	Achieves an ultra-shallow dopant profile.	[5]

| Dopant Dose | 1 x 10¹³ - 5 x 10¹⁵ ions/cm² | Controls the final sheet resistance and conductivity. |[\[12\]](#) |

Table 2: Resulting Electrical Properties Post-Anneal

Parameter	Typical Values	Significance	Reference
Sheet Resistance (Rsh)	50 - 1000 Ω/sq	Key metric for device performance, indicates dopant activation.	[13] [14] [15]
Junction Depth (Xj)	5 - 50 nm	Critical for controlling short-channel effects in modern transistors.	[3] [5]

| Active Dopant Concentration | 10¹⁹ - 10²¹ atoms/cm³ | The concentration of dopant atoms that contribute to conductivity. |[\[6\]](#) |

Note: Exact values are highly dependent on the specific process, tooling, and subsequent annealing conditions.

Experimental Protocols

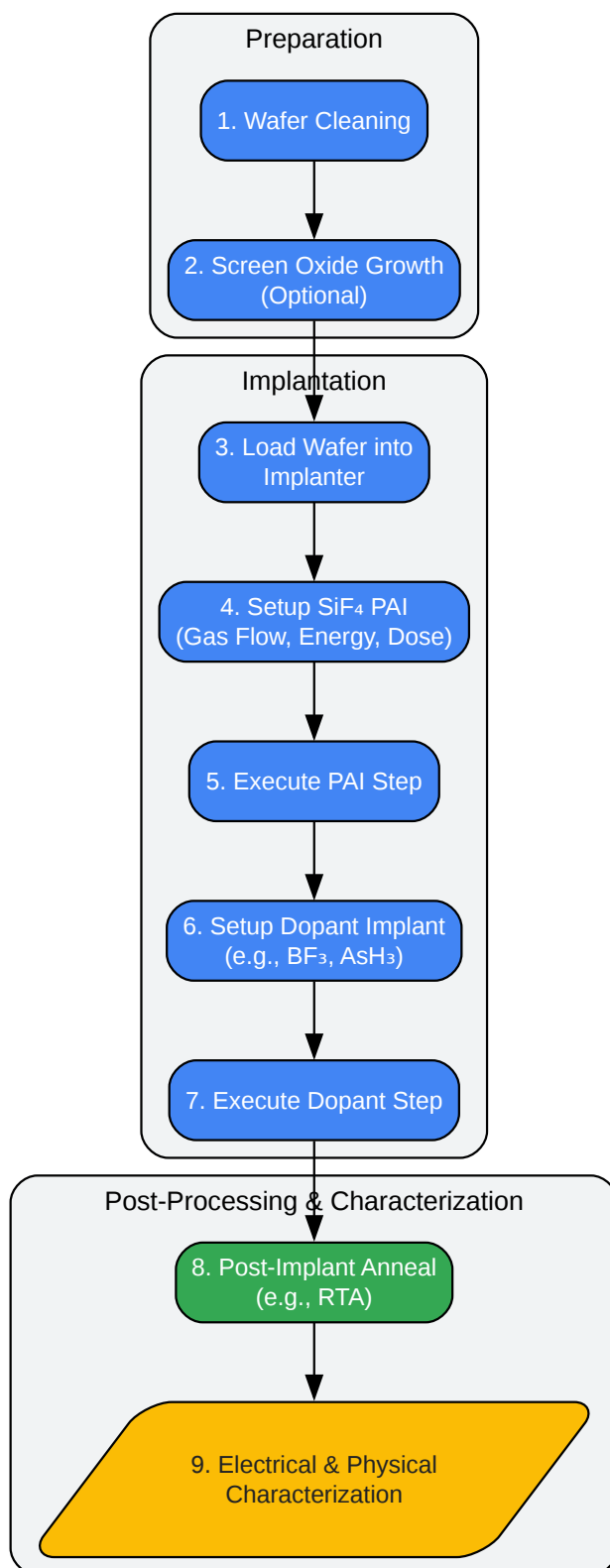
This section outlines a general protocol for using SiF_4 for pre-amorphization followed by dopant implantation for shallow junction formation.

4.1. Wafer Preparation

- Start with a clean, prime-grade silicon wafer (e.g., n-type Si <100>).
- Perform a standard pre-implant wafer clean (e.g., RCA clean or equivalent) to remove organic and metallic contaminants.
- If necessary, grow or deposit a thin screen oxide (1-5 nm) on the wafer surface. This layer can help to reduce channeling and minimize contamination from the implanter.[5]

4.2. Ion Implantation Experimental Workflow

The following diagram illustrates the typical workflow for a SiF_4 -based implantation process.



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Caption: Step-by-step experimental workflow for SiF₄ implantation.

4.3. Detailed Implantation Procedure (Dual Implant Example)

- System Setup:
 - Load the prepared silicon wafer into the ion implanter's end station.[\[16\]](#)
 - Ensure the SiF_4 gas cylinder is properly connected to the gas box with appropriate regulators and mass flow controllers.[\[1\]](#)
- Step 1: Pre-Amorphization Implantation (PAI) with SiF_4
 - Introduce SiF_4 gas into the ion source.
 - Set the ion energy for Si^+ to a low value (e.g., 10 keV).
 - Set the implant dose (e.g., 1×10^{15} ions/cm²).
 - Execute the implantation. The beam is rastered across the wafer to ensure uniformity.[\[17\]](#)
- Step 2: Dopant Implantation (e.g., Boron)
 - Switch the source gas to the dopant gas (e.g., BF_3 for boron).
 - Set the desired molecular ion (e.g., BF_2^+) using the mass-analyzing magnet. Using BF_2^+ instead of B^+ effectively reduces the boron implant energy, aiding in shallow junction formation.[\[5\]](#)
 - Set the ion energy (e.g., 2 keV) and dose (e.g., 5×10^{14} ions/cm²).
 - Execute the dopant implantation.

4.4. Post-Implantation Annealing

- After implantation, the wafer has significant crystal damage and the dopant atoms are not yet electrically active.[\[16\]](#)[\[17\]](#)
- A high-temperature annealing step is required to repair the crystal lattice and activate the dopants.[\[18\]](#)[\[19\]](#)

- For ultra-shallow junctions, Rapid Thermal Annealing (RTA) or "spike" annealing is preferred over traditional furnace annealing. This involves rapidly heating the wafer to a high temperature (e.g., 900-1100°C) for a very short duration (a few seconds).[4][20] This process activates the dopants while minimizing their diffusion, thus preserving the shallow profile.[4]

4.5. Characterization

- Electrical Characterization:
 - Measure the sheet resistance (Rsh) using a four-point probe.[13] This is the primary method to confirm dopant activation and monitor the process.[13]
- Physical Characterization:
 - Use Secondary Ion Mass Spectrometry (SIMS) to measure the atomic concentration of the implanted species (Si, F, and the dopant) as a function of depth. This verifies the junction depth and dopant profile.
 - Transmission Electron Microscopy (TEM) can be used to analyze the crystal structure, verify the amorphous layer depth, and inspect for any residual defects after annealing.[18][21]

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